Cas no 923913-14-8 (2-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-ylacetic acid)
2-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-ylacetic acid Chemical and Physical Properties
Names and Identifiers
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- [5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thien-2-yl]acetic acid
- 2-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-ylacetic acid
- AKOS033268644
- CS-0345740
- 2-(5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thiophen-2-yl)acetic acid
- 2-[5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-yl]aceticacid
- 923913-14-8
- 2-(5-((3,4-Dihydroisoquinolin-2(1h)-yl)sulfonyl)thiophen-2-yl)acetic acid
- EN300-25705
- 2-[5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-yl]acetic acid
-
- MDL: MFCD08444477
- Inchi: 1S/C15H15NO4S2/c17-14(18)9-13-5-6-15(21-13)22(19,20)16-8-7-11-3-1-2-4-12(11)10-16/h1-6H,7-10H2,(H,17,18)
- InChI Key: JJSCUQATQABTKG-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(CC(=O)O)S1)(N1CC2C=CC=CC=2CC1)(=O)=O
Computed Properties
- Exact Mass: 337.04425031Da
- Monoisotopic Mass: 337.04425031Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 516
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 111Ų
2-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25705-1g |
2-[5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-yl]acetic acid |
923913-14-8 | 1g |
$470.0 | 2023-09-14 | ||
| Enamine | EN300-25705-5g |
2-[5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-yl]acetic acid |
923913-14-8 | 5g |
$1364.0 | 2023-09-14 | ||
| Enamine | EN300-25705-10g |
2-[5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-yl]acetic acid |
923913-14-8 | 10g |
$2024.0 | 2023-09-14 | ||
| Enamine | EN300-25705-0.05g |
2-[5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-yl]acetic acid |
923913-14-8 | 0.05g |
$88.0 | 2023-09-14 | ||
| Enamine | EN300-25705-0.1g |
2-[5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-yl]acetic acid |
923913-14-8 | 0.1g |
$132.0 | 2023-09-14 | ||
| Enamine | EN300-25705-0.25g |
2-[5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-yl]acetic acid |
923913-14-8 | 0.25g |
$188.0 | 2023-09-14 | ||
| Enamine | EN300-25705-0.5g |
2-[5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-yl]acetic acid |
923913-14-8 | 0.5g |
$353.0 | 2023-09-14 | ||
| Enamine | EN300-25705-1.0g |
2-[5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-yl]acetic acid |
923913-14-8 | 1.0g |
$470.0 | 2023-02-14 | ||
| Enamine | EN300-25705-2.5g |
2-[5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-yl]acetic acid |
923913-14-8 | 2.5g |
$923.0 | 2023-09-14 | ||
| Enamine | EN300-25705-5.0g |
2-[5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-yl]acetic acid |
923913-14-8 | 5.0g |
$1364.0 | 2023-02-14 |
2-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-ylacetic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-ylacetic acid
Compound CAS No. 923913-14-8: 2-(5-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophen-2-yl)acetic Acid
Compound CAS No. 923913-14-8, also known as 2-(5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophen-2-yl)acetic acid, is a highly specialized organic compound with significant potential in the fields of pharmaceuticals and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development and advanced material synthesis.
The molecular structure of this compound is characterized by the presence of a thiophene ring system, which is fused with a sulfonyl group derived from tetrahydroisoquinoline. The thiophene moiety is a five-membered aromatic heterocycle containing two sulfur atoms, known for its stability and reactivity in various chemical reactions. The sulfonyl group, on the other hand, introduces electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This combination makes the compound an attractive candidate for exploring novel chemical reactivity and biological activity.
Recent studies have highlighted the potential of this compound in drug discovery. Researchers have investigated its ability to modulate key biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression. The tetrahydroisoquinoline moiety has been shown to enhance bioavailability and pharmacokinetic properties, making it a valuable component in drug design.
In addition to its pharmacological applications, this compound has also been explored for its role in materials science. The thiophene ring system is known to exhibit semiconducting properties, which can be harnessed in the development of organic electronics. Recent research has focused on incorporating this compound into thin-film transistors and light-emitting diodes (LEDs), where it has shown promise as an efficient charge transport material. Its unique electronic properties make it a candidate for next-generation electronic devices.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the tetrahydroisoquinoline sulfonyl group and its subsequent coupling with the thiophene derivative. Researchers have optimized these steps to achieve high yields and selectivity, ensuring scalability for potential industrial applications.
One of the most intriguing aspects of this compound is its versatility across different chemical environments. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable building block for constructing complex molecular architectures. Recent advancements in asymmetric synthesis have further expanded its utility by enabling the construction of enantiomerically pure derivatives, which are critical for studying stereochemical effects in biological systems.
In conclusion, Compound CAS No. 923913-14-8 represents a fascinating intersection of chemistry and biology. Its unique structural features and diverse applications position it as a key player in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to the advancement of science and technology.
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